(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid;dihydrate
Overview
Description
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid;dihydrate is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound consists of a butyl group, a bicyclic azabicyclo octane ring, and a phenylprop-2-enamide moiety, combined with oxalic acid in its dihydrate form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide typically involves multiple steps. One common method includes the following steps:
Formation of the azabicyclo octane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the butyl group: This step involves the alkylation of the nitrogen atom in the azabicyclo octane ring.
Formation of the phenylprop-2-enamide moiety: This can be synthesized through a Knoevenagel condensation reaction between benzaldehyde and malonic acid, followed by dehydration to form the enamine.
Combination with oxalic acid: The final step involves the reaction of the synthesized compound with oxalic acid to form the dihydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an analgesic or anti-inflammatory agent due to its interaction with specific molecular targets.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of (E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
tert-Butyl carbamate: Another compound with a carbamate group, used in organic synthesis.
Uniqueness
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide stands out due to its unique combination of a bicyclic ring and a phenylprop-2-enamide moiety. This structure provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C2H2O4.2H2O/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;3-1(4)2(5)6;;/h5-10,13,15,18-19H,3-4,11-12,14,16H2,1-2H3;(H,3,4)(H,5,6);2*1H2/b13-10+;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACRQHCNLVTEJ-SAOBJNJYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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